
4-Bromophthalazin-1(2H)-one
Vue d'ensemble
Description
L’Aladapcine est un métabolite microbien connu pour sa capacité à améliorer la résistance de l’hôte contre les infections bactériennes. Il est produit par une souche isolée du sol classée comme Nocardia espèce SANK 60484. Le composé est une poudre amorphe blanche amphotère de formule moléculaire C13H25N5O5. L’Aladapcine se compose de deux molécules de D-alanine et d’une molécule d’acide méso-diaminopimélique, formant une structure tripeptidique .
Applications De Recherche Scientifique
Aladapcin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and microbial metabolites.
Biology: Investigated for its role in enhancing host resistance against bacterial infections.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections due to its immunomodulatory properties.
Industry: Utilized in the development of new antimicrobial agents and as a taste modulator in comestible compositions
Safety and Hazards
Mécanisme D'action
L’Aladapcine exerce ses effets en améliorant la réponse immunitaire de l’hôte contre les infections bactériennes. Il interagit avec des cibles moléculaires et des voies spécifiques impliquées dans la réponse immunitaire, conduisant à une résistance accrue contre les agents pathogènes bactériens. Les cibles et les voies moléculaires exactes sont encore à l’étude, mais on pense qu’il module l’activité des cellules immunitaires et des cytokines .
Analyse Biochimique
Cellular Effects
Compounds with similar structures have shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Molecular Mechanism
Similar compounds have shown promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
L’Aladapcine est principalement obtenue par fermentation microbienne. La souche isolée du sol Nocardia espèce SANK 60484 est cultivée, et le composé est isolé du filtrat de culture. Le processus d’isolement comprend plusieurs étapes, notamment l’extraction, la purification et la caractérisation à l’aide de techniques telles que la spectroscopie infrarouge, la spectroscopie de résonance magnétique nucléaire et la spectrométrie de masse à bombardement d’atomes rapides .
Méthodes de production industrielle
La production industrielle de l’Aladapcine suit un processus de fermentation microbienne similaire. De grands réservoirs de fermentation sont utilisés pour cultiver les espèces de Nocardia, et le composé est extrait et purifié à l’aide de techniques de chromatographie et de cristallisation à l’échelle industrielle. Le processus de production est optimisé pour maximiser le rendement et la pureté tout en minimisant les coûts de production.
Analyse Des Réactions Chimiques
Types de réactions
L’Aladapcine subit diverses réactions chimiques, notamment :
Oxydation : L’Aladapcine peut être oxydée dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Le composé peut être réduit pour produire des formes réduites présentant des activités biologiques différentes.
Substitution : L’Aladapcine peut subir des réactions de substitution où l’un ou plusieurs de ses groupes fonctionnels sont remplacés par d’autres groupes.
Réactifs et conditions courants
Oxydation : Des agents oxydants courants tels que le peroxyde d’hydrogène ou le permanganate de potassium peuvent être utilisés dans des conditions contrôlées.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont généralement utilisés.
Substitution : Divers nucléophiles ou électrophiles peuvent être utilisés en fonction de la substitution souhaitée.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés et réduits de l’Aladapcine, ainsi que des analogues substitués présentant des activités biologiques modifiées.
Applications de la recherche scientifique
L’Aladapcine a un large éventail d’applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour l’étude de la synthèse peptidique et des métabolites microbiens.
Biologie : Etudié pour son rôle dans l’amélioration de la résistance de l’hôte contre les infections bactériennes.
Médecine : Exploré comme agent thérapeutique potentiel pour le traitement des infections bactériennes en raison de ses propriétés immunomodulatrices.
Industrie : Utilisé dans le développement de nouveaux agents antimicrobiens et comme modulateur de goût dans les compositions comestibles
Comparaison Avec Des Composés Similaires
Composés similaires
Vancomycine : Un autre métabolite microbien doté de propriétés antibactériennes.
Téicoplanine : Similaire à la vancomycine, utilisée pour traiter les infections bactériennes.
Bacitracine : Un antibiotique peptidique avec un mode d’action similaire.
Unicité de l’Aladapcine
L’Aladapcine est unique en raison de sa structure tripeptidique spécifique et de sa capacité à améliorer la résistance de l’hôte contre les infections bactériennes. Contrairement à d’autres composés similaires, l’Aladapcine est produite par les espèces de Nocardia et possède des propriétés immunomodulatrices distinctes qui en font un candidat prometteur pour des recherches et des développements supplémentaires .
Propriétés
IUPAC Name |
4-bromo-2H-phthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-7-5-3-1-2-4-6(5)8(12)11-10-7/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXVJJHOVGTNDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NN=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346714 | |
| Record name | 4-bromo-2H-phthalazin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19064-73-4 | |
| Record name | 4-bromo-2H-phthalazin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-1,2-dihydrophthalazin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of 4-Bromophthalazin-1(2H)-one as described in the research?
A1: The research highlights an effective method for synthesizing this compound, which is a crucial intermediate in organic synthesis. [, ] The described method involves a two-step process:
- Formation of phthalazin-1(2H)-ones: This is achieved through the reaction of 2-formylbenzoic acids or 3-hydroxyisobenzofuran-1(3H)-ones with hydrazine. []
- Regioselective bromination: The synthesized phthalazin-1(2H)-ones are then selectively brominated at the 4-position using benzyltrimethylammonium tribromide (BTMA-Br3), leading to the formation of this compound. []
Q2: What makes this compound a valuable compound for further chemical synthesis?
A2: The bromine atom in this compound serves as a useful handle for further chemical transformations. For instance, the research demonstrates its application in palladium-catalyzed sulfanylation reactions. [] These reactions allow for the introduction of various alkylsulfanyl groups at the 4-position of the phthalazin-1(2H)-one scaffold, yielding 4-alkylsulfanylphthalazin-1(2H)-ones. This highlights the potential of this compound as a versatile intermediate for synthesizing a diverse range of substituted phthalazin-1(2H)-one derivatives, which could be of interest for drug discovery and material science applications. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

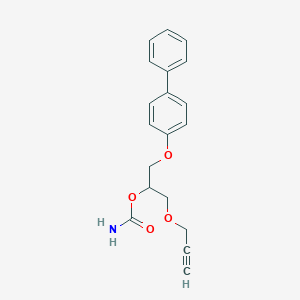
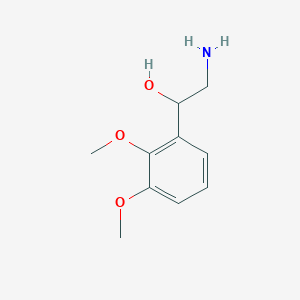

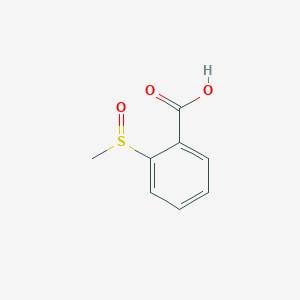
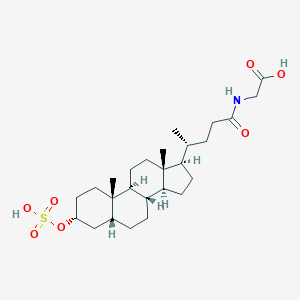

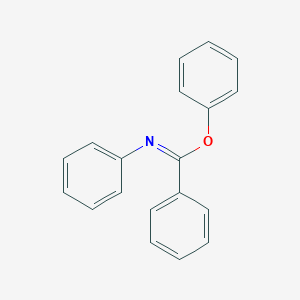
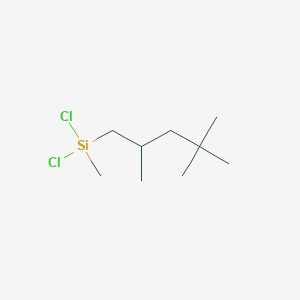
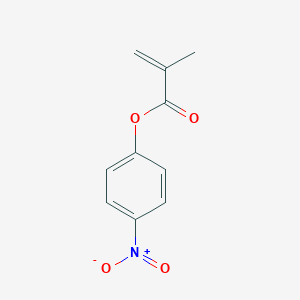

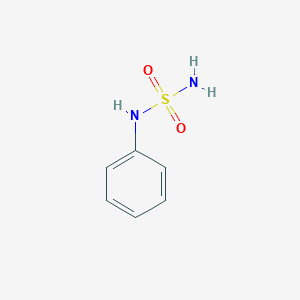
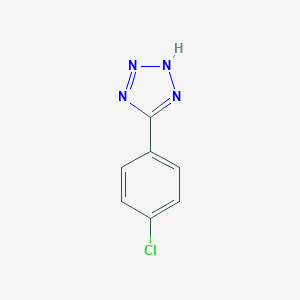
![(3beta,5beta)-3-[(2,6-dideoxy-beta-D-ribo-hexopyranosyl)oxy]-5,14,19-trihydroxycard-20(22)-enolide](/img/structure/B95279.png)

